molecular formula C19H22N2OS B2757293 N-(diethylcarbamothioyl)-2,2-diphenylacetamide CAS No. 313274-66-7

N-(diethylcarbamothioyl)-2,2-diphenylacetamide

Cat. No.: B2757293
CAS No.: 313274-66-7
M. Wt: 326.46
InChI Key: HSYRBVTWCZKKNL-UHFFFAOYSA-N
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Description

N-(diethylcarbamothioyl)-2,2-diphenylacetamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a diethylcarbamothioyl group attached to a diphenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(diethylcarbamothioyl)-2,2-diphenylacetamide typically involves the reaction of diethylcarbamothioyl chloride with 2,2-diphenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully monitored to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(diethylcarbamothioyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylcarbamothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

N-(diethylcarbamothioyl)-2,2-diphenylacetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of advanced materials and as an additive in industrial processes.

Mechanism of Action

The mechanism of action of N-(diethylcarbamothioyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

N-(diethylcarbamothioyl)-2,2-diphenylacetamide can be compared with other similar compounds, such as:

    N-(diethylcarbamothioyl)benzamide: This compound shares a similar diethylcarbamothioyl group but differs in the acetamide backbone.

    N-(diethylcarbamothioyl)thiourea: Another related compound with a thiourea backbone instead of acetamide.

Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds

Properties

IUPAC Name

N-(diethylcarbamothioyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-3-21(4-2)19(23)20-18(22)17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYRBVTWCZKKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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